![molecular formula C7H10O B2602386 (1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde CAS No. 2276759-81-8](/img/structure/B2602386.png)

(1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

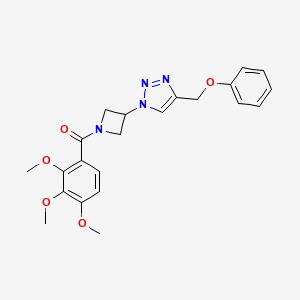

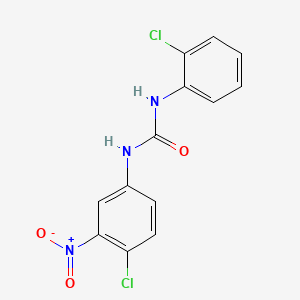

“(1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde” is a chemical compound with the CAS Number: 2276759-81-8 . It has a molecular weight of 110.16 . The IUPAC name for this compound is (1R,5R)-bicyclo[3.1.0]hexane-1-carbaldehyde .

Molecular Structure Analysis

The InChI code for “(1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde” is 1S/C7H10O/c8-5-7-3-1-2-6(7)4-7/h5-6H,1-4H2/t6-,7+/m1/s1 . This code provides a unique representation of the compound’s molecular structure.

Applications De Recherche Scientifique

Antiproliferative Constituents from Amomum tsao-ko

A study isolated a racemic mixture of a new bicyclononane aldehyde from the fruits of Amomum tsao-ko. This compound showed antiproliferative activity in a murine neuroblastoma cell line, indicating potential applications in cancer research (Yang et al., 2009).

Synthesis of Bipyridine-Dicarbaldehyde

Research demonstrates the synthesis of 2,2'-bipyridine-5,5'-dicarbaldehyde, used in the [3+3] cyclocondensation with trans-1,2-diaminocyclohexane. This process highlights the compound's utility in creating macrocyclic structures, relevant in material science and catalysis (Hodačová & Buděšínský, 2007).

Conformational Studies of GABA

Bicyclo[3.1.0]hexane analogues have been studied for their ability to lock certain conformations of small molecules like GABA. These analogues have applications in designing molecules with specific biological activities, such as neurotransmitter analogues or enzyme inhibitors (Jimeno et al., 2011).

Isomerizations and Umlagerungen in Bicyclic Systems

Research into the isomerization and rearrangement in bicyclic systems, specifically involving cyclopropan-carbaldehyde-enamine, provides insights into organic synthesis methods that could be applied in pharmaceuticals and material science (Rey & Dreiding, 1974).

Methanolysis of Bicyclo[3.1.0]hexane

A study on the methanolysis of a bicyclo[3.1.0]hexane compound showed cleavage of cyclopropane bonds under different conditions. This finding is significant for understanding reaction mechanisms in organic chemistry (Lim, McGee, & Sieburth, 2002).

Propriétés

IUPAC Name |

(1R,5R)-bicyclo[3.1.0]hexane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-5-7-3-1-2-6(7)4-7/h5-6H,1-4H2/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKUKGINJJSJHU-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC2(C1)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C[C@@]2(C1)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2602303.png)

![1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine](/img/structure/B2602308.png)

![N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)

![2,5-dichloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide](/img/structure/B2602317.png)